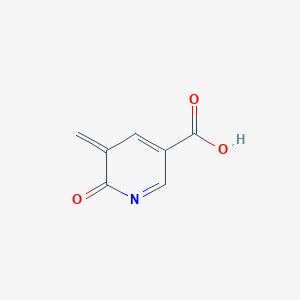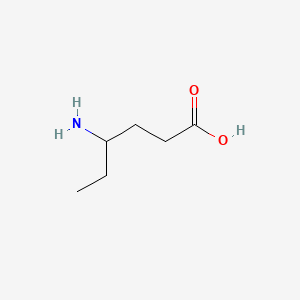
4-Aminohexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Aminohexanoic acid, also known as 6-aminohexanoic acid, is an organic compound with the molecular formula C₆H₁₃NO₂. It belongs to the class of gamma amino acids and derivatives, characterized by an amino group attached to the gamma carbon atom. This compound is notable for its flexible, hydrophobic structure and is used in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Aminohexanoic acid can be synthesized through several methods. One common approach involves the hydrolysis of ε-caprolactam under acidic or basic conditions, followed by purification using ion exchange resins. This method yields the acid in the form of a salt . Another method involves the biosynthesis of this compound from cyclohexanol using isolated enzymes or bacterial strains such as Pseudomonas taiwanensis and Escherichia coli .
Industrial Production Methods
In industrial settings, this compound is often produced as a byproduct of the nylon-6 and nylon-66 polyamide manufacturing process. The hydrolysis of ε-caprolactam is a key step in this production, and the resulting this compound is purified for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
4-Aminohexanoic acid undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are commonly employed.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aminohexanoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
4-Aminohexanoic acid has a wide range of applications in scientific research:
Wirkmechanismus
The primary mechanism of action of 4-aminohexanoic acid in medical applications involves the inhibition of plasminogen activators, which are responsible for fibrinolysis. By binding to the kringle domain of plasminogen, this compound prevents its activation to plasmin, thereby inhibiting the breakdown of fibrin clots .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aminocaproic acid:
Lysine: An essential amino acid with a similar structure but different biological functions.
Uniqueness
4-Aminohexanoic acid is unique due to its flexible, hydrophobic structure, which makes it an effective linker in various chemical and biological applications. Its ability to inhibit plasminogen activators also distinguishes it from other amino acids .
Eigenschaften
CAS-Nummer |
5415-99-6 |
|---|---|
Molekularformel |
C6H13NO2 |
Molekulargewicht |
131.17 g/mol |
IUPAC-Name |
4-aminohexanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-2-5(7)3-4-6(8)9/h5H,2-4,7H2,1H3,(H,8,9) |
InChI-Schlüssel |
ROFNJLCLYMMXCT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CCC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


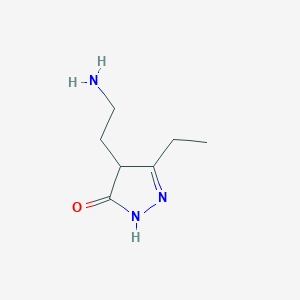
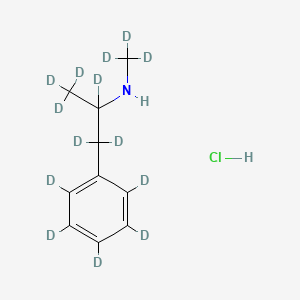

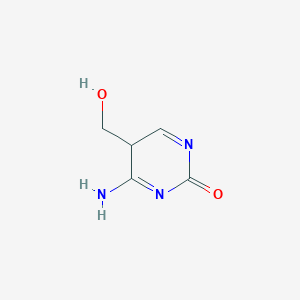
![N-({3-[(pyridin-4-yl)methoxy]phenyl}methylidene)hydroxylamine](/img/structure/B12356595.png)
![5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one;methanesulfonic acid](/img/structure/B12356602.png)
![3-cyclobutyl-4-hydroxy-1-phenyl-3,3a,4,5,7,7a-hexahydro-2H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B12356607.png)
![4-[[(3S)-1-azabicyclo[2.2.2]octan-3-yl]amino]-3-(1H-benzimidazol-2-yl)-6-chloro-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one](/img/structure/B12356611.png)
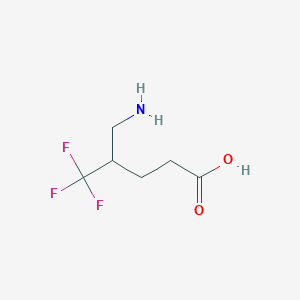
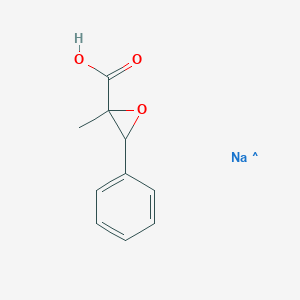
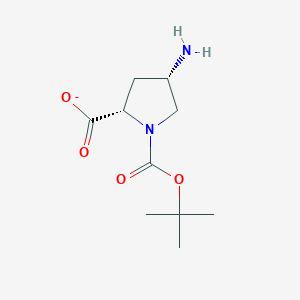
![N-[3-[3-cyclopropyl-5-(2-fluoro-4-iodoanilino)-6,8-dimethyl-2,4,7-trioxo-4a,5,8,8a-tetrahydropyrido[4,3-d]pyrimidin-1-yl]phenyl]acetamide;methylsulfinylmethane](/img/structure/B12356637.png)
![N-[(1S)-1-(4-bromophenyl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12356645.png)
